(3-Phenyl-1,2-oxazol-5-yl)acetonitrile
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Overview
Description
2-(3-Phenylisoxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2O It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO3), at ambient temperature . This method is favored for its regioselectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of 2-(3-Phenylisoxazol-5-yl)acetonitrile may involve the use of metal catalysts like copper (I) or ruthenium (II) to enhance the reaction rate and yield. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylisoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(3-Phenylisoxazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenylisoxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylisoxazol-5-yl)acetonitrile
- 2-(3-Phenylisoxazol-4-yl)acetonitrile
- 2-(3-Phenylisoxazol-5-yl)propionitrile
Uniqueness
2-(3-Phenylisoxazol-5-yl)acetonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor to a variety of functionalized derivatives with potential bioactivity .
Biological Activity
(3-Phenyl-1,2-oxazol-5-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The molecular formula of this compound is C10H8N2O, and its structure features an oxazole ring that is known to impart various biological activities. The presence of the phenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole moiety can participate in hydrogen bonding and π-stacking interactions, facilitating binding to active sites on proteins. This compound has been shown to exhibit:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential activity on G-protein coupled receptors (GPCRs), influencing various signaling pathways.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit antimicrobial properties. For instance, a study evaluating various oxazolones found that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 250 | 350 |
Reference Compound | 62.5 | 62.5 |
Analgesic Activity
In pain models using the writhing test and hot plate test, certain oxazolone derivatives exhibited analgesic properties. While specific data for this compound is limited, related compounds have shown promising results in reducing pain perception .
Case Studies
- Analgesic Efficacy : A study synthesized several oxazolone derivatives and tested their analgesic effects. The most active compound showed a significant reduction in pain response compared to controls .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of oxazole derivatives, revealing that some compounds inhibited COX enzymes more effectively than established drugs like celecoxib . This suggests that this compound may also possess similar properties.
Toxicity and Safety Profile
Toxicological assessments have indicated low acute toxicity for several oxazole derivatives. For instance, compounds were evaluated for histopathological effects in animal models, showing no significant adverse effects at therapeutic doses .
Structure Activity Relationship (SAR)
The biological activity of this compound can be compared with other oxazole derivatives:
Compound | Structure | Notable Activity |
---|---|---|
4-Arylidene-Oxazolone | Contains methoxy group | Strong analgesic activity |
4-Benzylidene-Oxazolone | Similar structure | Anti-inflammatory effects |
These comparisons highlight the influence of substituents on the pharmacological profiles of oxazole derivatives.
Properties
CAS No. |
129681-59-0 |
---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,8H,6H2 |
InChI Key |
UPJIQZTTYXDTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CC#N |
Origin of Product |
United States |
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